molecular formula C29H46O3 B12284241 (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al

Cat. No.: B12284241
M. Wt: 442.7 g/mol
InChI Key: LLPUNUWSDVKWLQ-UHFFFAOYSA-N
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Description

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is a synthetic organic compound that features a tetrahydropyran ring attached to a cholestene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al typically involves the formation of the tetrahydropyran ring followed by its attachment to the cholestene backbone. One common method for synthesizing tetrahydropyran involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Industrial Production Methods

Industrial production of tetrahydropyran derivatives often employs catalytic processes that ensure high yield and stereoselectivity. Lanthanide triflates and silver (I) triflate are efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes . These methods are scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrahydropyran ring can be hydrolyzed under acidic conditions to yield the parent alcohol and 5-hydroxypentanal .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates . These reagents facilitate the formation and modification of the tetrahydropyran ring and its attachment to the cholestene backbone.

Major Products

The major products formed from the reactions of this compound include various tetrahydropyran derivatives and their corresponding alcohols and aldehydes .

Mechanism of Action

The mechanism of action of (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing for selective reactions and modifications . The cholestene backbone may interact with lipid membranes and proteins, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is unique due to its specific combination of a tetrahydropyran ring and a cholestene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPUNUWSDVKWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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